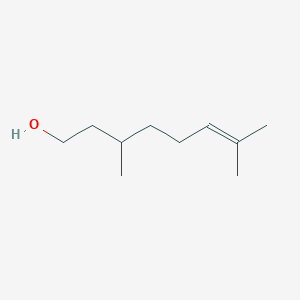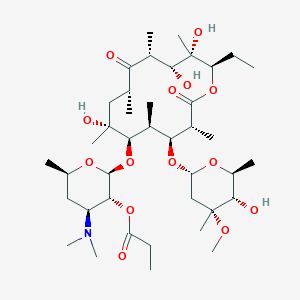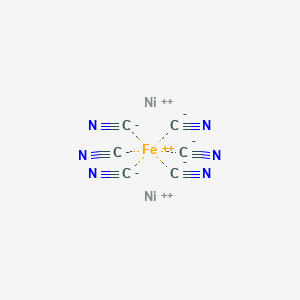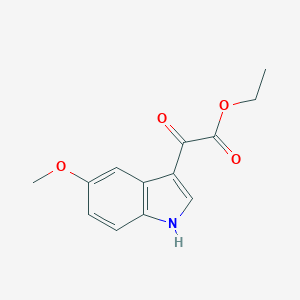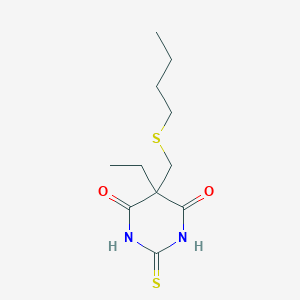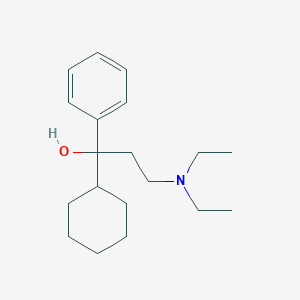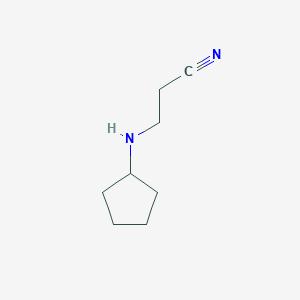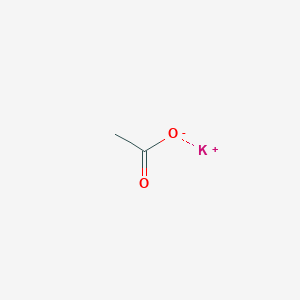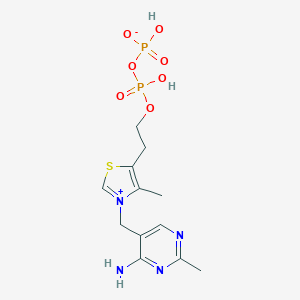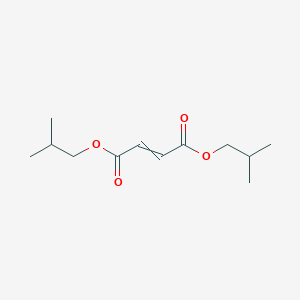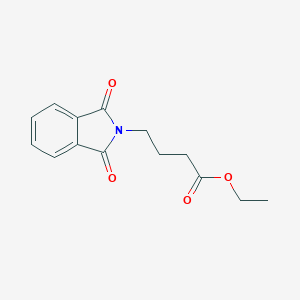
ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate is a chemical compound with the molecular formula C11H9NO4 and a molecular weight of 219.1935. It is also known by other names such as Ethyl N-phthaloylcarbamate and N-Carbethoxyphthalimide . This compound is characterized by its isoindole structure, which is a bicyclic compound containing a benzene ring fused to a pyrrole ring.
Métodos De Preparación
The synthesis of ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate typically involves the reaction of phthalic anhydride with ethylamine, followed by cyclization and esterification . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include metabolic pathways, signal transduction pathways, and others .
Comparación Con Compuestos Similares
ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate can be compared with similar compounds such as:
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: Similar structure but different functional groups.
2H-Isoindole-2-propanoic acid, 1,3-dihydro-1,3-dioxo-: Similar core structure but different side chains.
2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-: Similar isoindole structure with variations in the side chain.
Propiedades
Número CAS |
10294-97-0 |
|---|---|
Fórmula molecular |
C14H15NO4 |
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate |
InChI |
InChI=1S/C14H15NO4/c1-2-19-12(16)8-5-9-15-13(17)10-6-3-4-7-11(10)14(15)18/h3-4,6-7H,2,5,8-9H2,1H3 |
Clave InChI |
WHBRGTLWKQJVEI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O |
SMILES canónico |
CCOC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O |
Sinónimos |
1,3-Dioxoisoindoline-2-butyric acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




